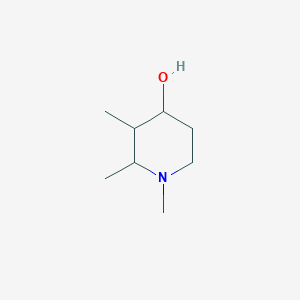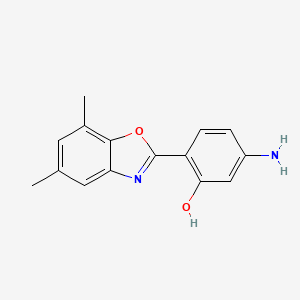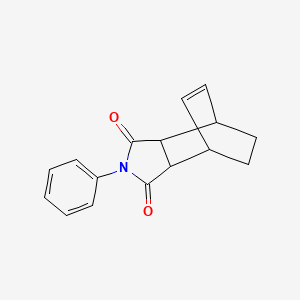![molecular formula C18H17N3S B15012585 4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15012585.png)
4-phenyl-2-[(2E)-2-(1-phenylpropylidene)hydrazinyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
准备方法
The synthesis of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE typically involves the reaction of thioamides with hydrazine derivatives under specific conditions. One common method includes the condensation of 4-phenylthiosemicarbazide with 1-phenyl-2-propanone in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.
化学反应分析
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
作用机制
The mechanism of action of 4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound induces oxidative stress in fungal cells, leading to DNA damage and cell death . In cancer cells, it triggers apoptosis through the activation of specific signaling pathways .
相似化合物的比较
4-PHENYL-2-[(2E)-2-(1-PHENYLPROPYLIDENE)HYDRAZIN-1-YL]-1,3-THIAZOLE is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-Phenyl-1,3-thiazol-2-yl hydrazine: Known for its antifungal properties.
1-Phenyl-2-(1-phenylethylidene)hydrazine: Exhibits antimicrobial activity.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
These compounds share some structural similarities but differ in their specific biological activities and applications.
属性
分子式 |
C18H17N3S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC 名称 |
4-phenyl-N-[(E)-1-phenylpropylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3S/c1-2-16(14-9-5-3-6-10-14)20-21-18-19-17(13-22-18)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,21)/b20-16+ |
InChI 键 |
JUFYVAZPIGYCLH-CAPFRKAQSA-N |
手性 SMILES |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CC=C3 |
规范 SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012505.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B15012516.png)
![4-bromo-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15012522.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15012523.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012525.png)
![2,4-dimethyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]aniline](/img/structure/B15012530.png)
![6-tert-butyl-2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15012533.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide](/img/structure/B15012549.png)
![(4Z,4'Z)-4,4'-[benzene-1,4-diyldi(Z)methylylidene]bis[2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one]](/img/structure/B15012554.png)
![Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate](/img/structure/B15012555.png)


![4-bromo-2-chloro-6-[(E)-(phenylimino)methyl]phenol](/img/structure/B15012567.png)

